Monodesethylflurazepam

Description

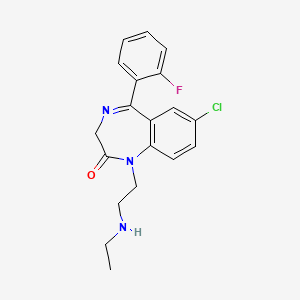

Structure

2D Structure

3D Structure

Properties

CAS No. |

17656-74-5 |

|---|---|

Molecular Formula |

C19H19ClFN3O |

Molecular Weight |

359.8 g/mol |

IUPAC Name |

7-chloro-1-[2-(ethylamino)ethyl]-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C19H19ClFN3O/c1-2-22-9-10-24-17-8-7-13(20)11-15(17)19(23-12-18(24)25)14-5-3-4-6-16(14)21/h3-8,11,22H,2,9-10,12H2,1H3 |

InChI Key |

DINCAJAWFDEDPU-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F |

Origin of Product |

United States |

Synthetic Strategies and Chemical Synthesis Research of Monodesethylflurazepam

De Novo Synthetic Approaches for Monodesethylflurazepam

The de novo synthesis of this compound typically involves the construction of the benzodiazepine (B76468) core followed by the introduction of the N-desethyl side chain. A common and logical starting material for the synthesis of many N-substituted benzodiazepines is 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, also known as N-desalkylflurazepam or norflurazepam. wikipedia.orgchemicalbook.combiosynth.com This compound serves as a versatile precursor that can be alkylated at the N1 position to introduce various side chains.

A plausible synthetic route to this compound would, therefore, involve the N-alkylation of N-desalkylflurazepam. This general strategy is exemplified in the synthesis of related benzodiazepines. For instance, the synthesis of doxefazepam (B1663290) involves the alkylation of a similar benzodiazepine precursor with 2-bromoethyl acetate. iarc.fr Similarly, flutoprazepam (B1673496) is synthesized via N-alkylation using cyclopropylmethyl bromide.

Drawing from these analogous syntheses, a likely de novo pathway for this compound would be the reaction of N-desalkylflurazepam with a suitable two-carbon synthon, such as 2-bromoethanol (B42945) or a protected version thereof, in the presence of a base. The choice of the alkylating agent and reaction conditions would be critical to ensure selective N1-alkylation and to minimize side reactions.

The following table outlines a potential de novo synthetic approach for this compound, based on established benzodiazepine chemistry.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (N-desalkylflurazepam) | 2-Bromoethanol, a suitable base (e.g., sodium hydride), in an aprotic solvent (e.g., dimethylformamide) | This compound |

| 2 | Crude this compound | Purification via column chromatography or recrystallization | High-purity this compound |

This approach highlights the importance of N-desalkylflurazepam as a key intermediate in the synthesis of flurazepam metabolites. wikipedia.orgresearchgate.net

Targeted Synthesis of Labeled this compound for Analytical and Metabolic Research

Isotopically labeled compounds are indispensable tools in analytical and metabolic research. They are used as internal standards in quantitative mass spectrometry-based assays and to trace the metabolic fate of drugs in vivo. The synthesis of labeled this compound would be targeted to introduce a stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecule.

A common strategy for synthesizing labeled benzodiazepines is to use a labeled precursor. For instance, a deuterated version of desalkylflurazepam is commercially available, which could serve as a starting material for the synthesis of labeled this compound. caymanchem.com The synthesis would follow a similar N-alkylation strategy as the de novo synthesis, but with the use of the labeled precursor.

Alternatively, a labeled alkylating agent could be used. For example, the use of deuterated 2-bromoethanol would introduce the isotopic label onto the N-desethyl side chain. The choice of labeling position depends on the intended application of the labeled compound. For use as an internal standard, the label should be in a part of the molecule that is not susceptible to metabolic cleavage.

The table below summarizes potential strategies for the targeted synthesis of labeled this compound.

| Labeling Strategy | Labeled Reactant | Reagents and Conditions | Labeled Product |

| Labeled Precursor | Deuterated N-desalkylflurazepam (e.g., desalkylflurazepam-d4) | 2-Bromoethanol, base, aprotic solvent | Deuterated this compound |

| Labeled Alkylating Agent | N-desalkylflurazepam | Deuterated 2-bromoethanol, base, aprotic solvent | Deuterated this compound |

The synthesis of labeled metabolites, such as those of the triphenylmethane (B1682552) dye malachite green, often employs similar strategies of coupling labeled precursors. nih.gov

Optimization of Synthetic Pathways for Reference Standard Generation

The generation of a reference standard requires a synthetic pathway that is not only efficient but also yields a product of high and well-documented purity. researchgate.net The optimization of the synthesis of this compound for this purpose would focus on several key aspects:

Reaction Conditions: A thorough investigation of reaction parameters such as temperature, reaction time, and the molar ratio of reactants and reagents would be conducted to maximize the yield and minimize the formation of impurities.

Purification: The development of a robust purification protocol is essential. This may involve multiple chromatographic steps, recrystallizations, or a combination of techniques to remove any unreacted starting materials, by-products, and other impurities.

Characterization: The final product must be rigorously characterized to confirm its identity and purity. This typically involves a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The goal of optimization is to develop a reproducible process that consistently delivers this compound meeting the stringent purity requirements for a reference standard, often exceeding 98% or 99%. researchgate.net The process for establishing a reference standard is a meticulous one, often involving collaboration between the synthesizing laboratory and regulatory bodies to ensure the material is suitable for its intended use in quantitative analysis.

The following table outlines the key considerations in the optimization of this compound synthesis for reference standard generation.

| Optimization Aspect | Key Parameters | Desired Outcome |

| Reaction Conditions | Temperature, Time, Stoichiometry | High reaction yield, minimal by-product formation |

| Purification | Chromatography, Recrystallization | Removal of impurities to achieve high purity (e.g., >99%) |

| Analytical Characterization | NMR, MS, HPLC | Unambiguous structural confirmation and accurate purity assessment |

Metabolic Pathways and Biotransformation Studies of Monodesethylflurazepam

Enzymatic Biotransformation Mechanisms

The biotransformation of xenobiotics, including monodesethylflurazepam, is primarily facilitated by enzyme systems within the body. These reactions are broadly categorized into Phase I and Phase II metabolism. researchgate.net Phase I reactions, such as oxidation, introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to enhance water solubility and facilitate excretion. researchgate.netnih.gov

Microsomal Enzyme System Involvement

The microsomal enzyme system, located in the endoplasmic reticulum of liver cells and other tissues, is a key player in drug metabolism. mlsu.ac.in These enzymes, particularly the cytochrome P450 (CYP) superfamily, are responsible for the majority of oxidative metabolic reactions. mlsu.ac.inpharmgkb.org The metabolism of many benzodiazepines involves microsomal oxidation, including N-dealkylation and aliphatic hydroxylation. pharmgkb.org While specific studies on this compound are limited, the general pathway for benzodiazepines suggests significant involvement of the microsomal system. Flurazepam itself is metabolized in the liver via oxidative pathways. wikipedia.orgnih.gov Given that this compound is a product of flurazepam's metabolism, it is highly probable that it also serves as a substrate for microsomal enzymes.

Non-Microsomal Enzyme System Contributions

Non-microsomal enzymes, found in the cytoplasm, mitochondria, and plasma, also contribute to drug metabolism. mlsu.ac.inknyamed.com These enzymes are primarily involved in hydrolysis and some oxidation-reduction reactions, as well as most conjugation reactions, with the exception of glucuronidation. mlsu.ac.in While the primary biotransformation of many benzodiazepines is oxidative and thus microsomal, subsequent conjugation reactions can be mediated by non-microsomal enzymes. For instance, after hydroxylation by microsomal enzymes, the resulting metabolites can be conjugated with glucuronic acid, a process primarily catalyzed by microsomal UDP-glucuronosyltransferases (UGTs), or with sulfate (B86663) by non-microsomal sulfotransferases. nih.govmlsu.ac.in

Identification of Enzymes Catalyzing this compound Formation

This compound is formed through the N-dealkylation of flurazepam. wikipedia.org This process is a classic Phase I metabolic reaction. The principal enzymes involved in the metabolism of many benzodiazepines are from the cytochrome P450 family, specifically isoforms like CYP3A4, CYP3A5, and CYP2C19. pharmgkb.org Although direct studies pinpointing the exact CYP isoforms responsible for the formation of this compound from flurazepam are not extensively detailed in the provided results, the involvement of the CYP3A family is highly likely given their broad substrate specificity for benzodiazepines. pharmgkb.org Further research using specific chemical inhibitors or recombinant human CYP enzymes would be necessary to definitively identify the key enzymes in this metabolic step. nih.govnih.gov

In Vitro Metabolic Profiling and Identification

In vitro models are indispensable tools for studying drug metabolism, offering a controlled environment to investigate metabolic pathways and identify metabolites. researchgate.netresearchgate.net

Enzyme Source Selection for In Vitro Studies

The choice of enzyme source is critical for the relevance and predictive power of in vitro metabolism studies. researchgate.net Common sources include:

Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells and are a rich source of Phase I enzymes, particularly cytochrome P450s. researchgate.netresearchgate.net They are widely used to study the oxidative metabolism of drugs. researchgate.net Studies on designer benzodiazepines have utilized human liver microsomes to simulate in vivo metabolism. tandfonline.com For instance, incubations of flurazepam with human liver microsomes (HLM) have been performed to identify its metabolites. researchgate.net

S9 Fractions: This is a supernatant fraction obtained from a post-mitochondrial centrifugation of a liver homogenate. It contains both microsomal and cytosolic enzymes, making it suitable for studying both Phase I and some Phase II metabolic reactions. researchgate.netmdpi.com

Hepatocytes: Intact liver cells, or hepatocytes, are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors in their natural cellular environment. researchgate.nettandfonline.com Studies have shown that human hepatocytes can more accurately simulate in vivo human metabolism, including both Phase I and Phase II reactions, compared to liver microsomes. tandfonline.com For example, when flurazepam was incubated with pooled human hepatocytes, six metabolites were identified. researchgate.net

Interactive Table: Comparison of Enzyme Sources for In Vitro Metabolism Studies

| Enzyme Source | Composition | Advantages | Limitations |

| Liver Microsomes | Vesicles of endoplasmic reticulum containing Phase I enzymes (e.g., CYPs). researchgate.netresearchgate.net | Easy to prepare and store, cost-effective, suitable for high-throughput screening. researchgate.net | Lacks cytosolic enzymes and cofactors for some Phase II reactions. tandfonline.com |

| S9 Fractions | Contains both microsomal and cytosolic enzymes. researchgate.net | Broader range of metabolic reactions can be studied compared to microsomes. | Can have lower specific enzyme activity compared to microsomes. |

| Hepatocytes | Intact liver cells with a full complement of enzymes and cofactors. researchgate.nettandfonline.com | More accurately reflects in vivo metabolism. tandfonline.com | More complex to culture and maintain, lower throughput. researchgate.net |

Metabolite Identification Strategies

Identifying the metabolites formed during in vitro incubations is a key objective. Modern analytical techniques are employed for this purpose:

Suspect Screening Analysis: This approach involves creating a list of potential or "suspect" metabolites based on known metabolic pathways of similar compounds or in silico predictions. researchgate.net Analytical methods, typically liquid chromatography-mass spectrometry (LC-MS), are then used to screen for these specific masses in the incubation samples. researchgate.netuu.nl This is a common strategy in the analysis of designer benzodiazepines. researchgate.net

In Silico Prediction: Computational tools and software can predict potential metabolites of a parent compound based on its chemical structure and known metabolic reactions. nih.govbohrium.com These predictions can then guide the analytical search for actual metabolites in in vitro or in vivo samples. nih.gov Several in silico tools, such as GLORYx, BioTransformer 3.0, and SyGMa, have been evaluated for their ability to predict the metabolism of new psychoactive substances, including designer benzodiazepines. nih.govbohrium.com While no single tool is perfect, combining their predictions can provide a comprehensive list of likely metabolites. nih.govbohrium.com

Interactive Table: Metabolite Identification Strategies

| Strategy | Description | Advantages | Disadvantages |

| Suspect Screening | Screening for a pre-defined list of potential metabolites using techniques like LC-MS. researchgate.net | Targeted and sensitive approach. | May miss unexpected or novel metabolites. |

| In Silico Prediction | Using software to predict metabolites based on chemical structure and metabolic rules. nih.govbohrium.com | High-throughput and cost-effective for generating hypotheses. nih.gov | Predictions require experimental verification; can have false positives/negatives. bohrium.com |

Quantitative and Semi-Quantitative Metabolite Profiling Methodologies

The analysis of drug metabolites is essential for understanding the biotransformation of a xenobiotic. Methodologies for metabolite profiling can be broadly categorized as quantitative, which determine the exact concentration of a metabolite, and semi-quantitative, which estimate the relative abundance of metabolites. cleancontrolling.com

Quantitative analysis is critical for dynamic modeling of metabolic networks, requiring precise and accurate measurements of metabolite concentrations. nih.gov A common technique for this purpose is hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS). This method allows for the targeted quantitative profiling of multiple polar metabolites from complex biological samples without the need for derivatization. nih.gov High-resolution mass spectrometry (HR-MS) instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, are also pivotal. They provide both qualitative and quantitative data on numerous analytes simultaneously, combining accuracy, speed, and sensitivity. nih.gov

Semi-quantitative analyses provide estimations of the quantity ratios of detected substances by comparing their signal intensities to those of standard substances. cleancontrolling.com This approach is particularly useful in non-target screening to identify a wide array of potential impurities or metabolites and to determine their relative proportions. cleancontrolling.com Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used method for this type of analysis. cleancontrolling.com In silico tools can also offer semi-quantitative predictions of potential metabolites and help identify the enzymes responsible for their formation. nih.gov

Several data acquisition and processing strategies enhance metabolite profiling. These include methods that generate non-targeted MS/MS data, allowing for post-acquisition data mining to detect metabolites. nih.gov Another approach involves tandem data processing, where a secondary data mining technique is used to filter out background noise that may have been missed by the primary analysis, thereby improving selectivity. nih.gov

Table 1: Methodologies for Metabolite Profiling

| Methodology | Type | Description | Application |

|---|---|---|---|

| HILIC-MS/MS | Quantitative | A robust procedure for targeted quantitative profiling of polar key metabolites in endogenous extracts without derivatization. nih.gov | Absolute quantification of intracellular and extracellular metabolite concentrations. nih.gov |

| High-Resolution Mass Spectrometry (HR-MS) | Quantitative & Qualitative | Instruments like Q-TOF and Orbitrap provide accurate mass measurements, enabling simultaneous identification and quantification of multiple analytes. nih.gov | Comprehensive metabolite profiling and identification in various biological matrices. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Semi-Quantitative | Analyzes chemical substances by comparing signal intensities of unknown compounds to those of standards to estimate quantity ratios. cleancontrolling.com | Useful in non-target screening to identify and estimate relative quantities of a large number of substances. cleancontrolling.com |

| In Silico Tools | Semi-Quantitative (Predictive) | Computational tools that predict potential metabolites and the enzymes involved in their formation. nih.gov | Complements in vitro methods by providing predictive insights into metabolic pathways. nih.gov |

Preclinical In Vivo Disposition Studies

Typically conducted in rodent models that mimic human physiology, these studies help gather essential data on a drug's systemic effects, bioavailability, clearance rate, and potential for accumulation. biotestfacility.comnih.gov The process often involves the administration of the compound, followed by the collection of biological samples such as plasma, tissues, and excreta (urine and feces) at various time points. biotestfacility.comfda.gov The use of radiolabeled compounds (e.g., with ¹⁴C or ³H) is a common technique in mass balance studies to trace the drug and its metabolites, ensuring a comprehensive characterization of excretion routes and metabolic pathways. nih.govadmescope.com

Analysis of these samples allows researchers to construct a detailed picture of the drug's journey through the body. admescope.com For instance, plasma and tissue samples are analyzed to evaluate distribution and exposure levels, while analysis of excreta helps to define the primary routes of elimination from the body. biotestfacility.combioivt.com This information is vital for making informed decisions during the drug development process. nih.gov

Comparative Metabolism Across Preclinical Animal Species

A key component of preclinical evaluation is the study of comparative metabolism across different animal species. nih.govnih.gov The primary objective is to determine if the laboratory animals used for toxicological testing are exposed to the same metabolites that humans might be exposed to. fda.gov This involves comparing the metabolic profiles of the drug in various preclinical species (such as mice, rats, and monkeys) with the profile observed in human-derived in vitro systems. nih.govsrce.hr The selection of an appropriate animal model for nonclinical safety studies relies heavily on identifying a species that metabolizes the drug in a way that is most similar to humans. srce.hr

Significant variations in drug pharmacokinetics can occur across species due to several factors:

Metabolic Rate: Animals often have faster metabolic rates than humans, which can lead to quicker clearance of a drug. rroij.com

Enzyme Activity: The levels and types of drug-metabolizing enzymes can differ substantially between species, affecting how a drug is biotransformed. rroij.com This includes both Phase I enzymes (like cytochrome P450s) and Phase II enzymes (like UGTs). nih.govnih.gov

Protein Binding: The extent to which a drug binds to plasma proteins varies across species, influencing the amount of free, active drug available to exert its effects or undergo metabolism. rroij.com

Both in vitro and in vivo methods are employed for these comparative studies. In vitro systems, such as liver microsomes, hepatocytes, and S9 fractions from different species, allow for a direct comparison of metabolic rates and pathways. nih.govsrce.hr In vivo studies in multiple species provide a more complete picture by integrating metabolism with absorption, distribution, and excretion. fda.gov By combining data from various preclinical models, researchers can better predict human pharmacokinetics and select the most relevant species for pivotal toxicology studies. srce.hrrroij.com

Table 2: Factors Influencing Interspecies Metabolic Differences

| Factor | Description | Impact on Pharmacokinetics |

|---|---|---|

| Metabolic Rate | The overall speed of biochemical processes in the body. Animals generally have higher metabolic rates than humans. rroij.com | Can lead to faster drug clearance and shorter half-life in animals compared to humans. rroij.com |

| Enzyme Expression & Activity | Differences in the types and activity levels of metabolic enzymes (e.g., CYPs, UGTs) across species. rroij.comnih.gov | Determines the specific metabolic pathways used and the rate of biotransformation, leading to different metabolite profiles. nih.gov |

| Plasma Protein Binding | The degree to which a drug binds to proteins in the blood. This can vary between species. rroij.com | Affects the concentration of unbound drug available for metabolism and distribution into tissues. rroij.com |

| Body Composition | Differences in factors like body fat percentage can influence where a drug is distributed and stored. rroij.com | Impacts the volume of distribution (Vd) and the elimination half-life of lipophilic compounds. |

Identification of Major Metabolic Clearance Pathways in Preclinical Models

Metabolic clearance is the irreversible removal of a drug from the body via chemical transformation, or biotransformation. nih.gov The primary purpose of xenobiotic metabolism is to convert lipid-soluble, non-polar compounds into more polar, water-soluble molecules that can be readily excreted in urine or bile. nih.govnih.gov This process typically occurs in two main phases. nih.gov

Phase I Metabolism involves the introduction or exposure of functional groups (like -OH, -NH2, -SH) onto the parent molecule. nih.gov These reactions, which include oxidation, reduction, and hydrolysis, are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes located in the liver. nih.gov For many benzodiazepines, N-dealkylation is a common Phase I metabolic pathway. The formation of this compound and its subsequent metabolism to didesethylflurazepam (B1670504) are examples of such reactions. researchgate.netcore.ac.uk

Phase II Metabolism consists of conjugation reactions, where an endogenous, water-soluble molecule is attached to the functional group introduced during Phase I. nih.gov This makes the metabolite even more polar and easier to eliminate. drughunter.com Common conjugation reactions include glucuronidation (mediated by UGTs), sulfation (mediated by SULTs), and glutathione (B108866) conjugation (mediated by GSTs). nih.govdrughunter.com

In preclinical models, identifying these major clearance pathways is achieved by analyzing the metabolic profile in plasma, urine, and feces after drug administration. admescope.combioivt.com By identifying the major metabolites, researchers can deduce the primary biotransformation reactions and the enzymes likely involved. europa.eu This knowledge is crucial for predicting potential drug-drug interactions and for understanding inter-individual variability in drug response. escientificpublishers.com For example, if a drug is cleared primarily by a single CYP enzyme, its pharmacokinetics may be significantly altered by co-administered drugs that inhibit or induce that enzyme. nih.gov

Table 3: Major Metabolic Biotransformation Reactions

| Phase | Reaction Type | Key Enzymes | Description |

|---|---|---|---|

| Phase I | Oxidation | Cytochrome P450 (CYP) enzymes | Addition of oxygen or removal of hydrogen. A primary mechanism for metabolizing many drugs. nih.gov |

| Phase I | Reduction | Carbonyl reductases, etc. | Addition of hydrogen or removal of oxygen. |

| Phase I | Hydrolysis | Esterases, amidases | Cleavage of chemical bonds by the addition of water. |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid to significantly increase water solubility. A very common pathway. nih.govdrughunter.com |

| Phase II | Sulfation | Sulfotransferases (SULTs) | Conjugation with a sulfo group. drughunter.com |

| Phase II | Glutathione Conjugation | Glutathione S-transferases (GSTs) | Conjugation with glutathione, which plays a key role in detoxifying reactive electrophilic metabolites. drughunter.com |

| Phase II | Acetylation | N-acetyltransferases (NATs) | Addition of an acetyl group. drughunter.com |

Advanced Analytical Methodologies for Monodesethylflurazepam Research

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for the separation and purification of compounds from a mixture. For Monodesethylflurazepam, several chromatographic methods have been developed and optimized to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of benzodiazepines and their metabolites due to its versatility and wide applicability. For the determination of this compound, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

A typical HPLC system for this compound analysis would consist of a C18 column with a particle size of 5 µm. The mobile phase often comprises a mixture of an aqueous buffer (such as ammonium acetate) and organic solvents like acetonitrile and methanol. researchgate.net The precise ratio of these solvents can be adjusted to optimize the separation of this compound from other related compounds. annexpublishers.comnih.gov Detection is frequently carried out using a UV detector, with the wavelength set at approximately 230-240 nm, where benzodiazepines exhibit strong absorbance. researchgate.netresearchgate.net

Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.netrjptonline.org For instance, a validated method for flurazepam and its metabolites would demonstrate a linear relationship between the concentration and the detector response over a specific range. researchgate.net

Table 1: Representative HPLC Parameters for Benzodiazepine (B76468) Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile, Methanol, and Ammonium Acetate Buffer researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min rjptonline.org |

| Detection | UV at 240 nm researchgate.netnih.gov |

| Temperature | Ambient or controlled (e.g., 50 °C) nih.gov |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, derivatization techniques are employed to enhance its volatility and improve its chromatographic properties.

A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), which creates a stable tert-butyldimethylsilyl (TBDMS) derivative of the analyte. nih.gov Another approach involves a sequential derivatization with propylation of the secondary amine followed by propionylation of any hydroxyl groups. nih.gov These derivatization steps allow for the successful separation of this compound on a capillary column, such as one with a methyl silicone stationary phase. nih.gov

The GC oven temperature is programmed to ramp up gradually, ensuring the separation of different components in the sample. The separated compounds are then introduced into the mass spectrometer for detection and identification. The use of deuterated internal standards, such as oxazepam-d5 and nordiazepam-D5, is essential for accurate quantification. nih.gov

Table 2: Typical GC-MS Parameters for Desalkylflurazepam Analysis

| Parameter | Typical Conditions |

| Derivatization | MTBSTFA to form TBDMS derivative nih.gov |

| Column | Methyl silicone capillary column nih.gov |

| Carrier Gas | Helium vcu.edu |

| Injection Mode | Splitless vcu.edu |

| Ionization Mode | Electron Ionization (EI) |

| Detection | Mass Spectrometry (MS) |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective screening method for the preliminary identification of benzodiazepines, including this compound. forensics.org.myijpsr.com The technique involves spotting the sample onto a plate coated with a stationary phase, typically silica gel GF254, and developing the plate in a chamber containing a suitable mobile phase. forensics.org.myunibuc.ro

The choice of the mobile phase is critical for achieving good separation. Various solvent systems have been investigated, often consisting of a mixture of a nonpolar solvent (like toluene or chloroform) and a more polar solvent (such as methanol or acetone), sometimes with the addition of a small amount of ammonia to improve peak shape. forensics.org.myijpsr.com After development, the separated spots are visualized under UV light at 254 nm. unibuc.ro The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for qualitative identification by comparing it to that of a standard. forensics.org.my

While TLC is primarily a qualitative technique, it can be a valuable tool in forensic and clinical settings for rapid screening of a large number of samples. forensics.org.my

Table 3: Common Mobile Phases for TLC Analysis of Benzodiazepines

| Mobile Phase Composition |

| Chloroform: Methanol (97:3) forensics.org.my |

| Ethyl acetate: Methanol: Concentrated Ammonia (17:2:1) unibuc.roresearchgate.net |

| Acetone: Toluene: Ethanol: Ammonia (45:45:7:3) ijpsr.com |

Ultra-High Performance Liquid Chromatography (UHPLC) Approaches

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and higher sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and operating at higher pressures.

For the analysis of this compound and other benzodiazepines, UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS), providing a highly selective and sensitive analytical platform. waters.comnih.gov A typical UHPLC method would utilize a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). waters.com The rapid separation achieved with UHPLC allows for high-throughput analysis, which is particularly beneficial in forensic toxicology laboratories where large numbers of samples need to be processed. waters.comnih.gov

The enhanced sensitivity of UHPLC-MS/MS enables the detection and quantification of this compound at very low concentrations in complex biological matrices like blood and urine. waters.comnih.gov

Table 4: Representative UHPLC Parameters for Benzodiazepine Analysis

| Parameter | Typical Conditions |

| Column | ACQUITY UPLC BEH C18 (e.g., 1.7 µm) waters.com |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile waters.com |

| Flow Rate | Optimized for the specific column and separation |

| Detection | Tandem Mass Spectrometry (MS/MS) waters.com |

| Analysis Time | Typically under 5 minutes waters.com |

Spectrometric Characterization Techniques

Spectrometric techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. Mass spectrometry, in particular, provides detailed information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification and quantification of drugs and their metabolites. When coupled with a chromatographic separation technique like GC or LC, it provides a highly specific and sensitive method for the analysis of this compound.

In GC-MS analysis, after derivatization, the compound is ionized using Electron Ionization (EI). The resulting molecular ion and its characteristic fragment ions are then detected. The mass spectrum of the TBDMS derivative of desalkylflurazepam, for instance, will show a unique pattern of peaks that can be used for its unambiguous identification. nih.gov The mass spectra of underivatized and various derivatized forms of N-desalkylflurazepam have been documented, providing a valuable resource for its identification. researchgate.net

In Liquid Chromatography-Mass Spectrometry (LC-MS), soft ionization techniques such as Electrospray Ionization (ESI) are commonly used. ESI allows for the ionization of the analyte directly from the liquid phase, making it suitable for compounds that are not amenable to GC. Tandem mass spectrometry (MS/MS) is often employed for enhanced selectivity and sensitivity. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]+) is selected and then fragmented to produce a series of product ions. The specific transitions from the precursor ion to the product ions are monitored, a technique known as Multiple Reaction Monitoring (MRM), which is highly specific for the target analyte. sciex.com

The fragmentation of this compound in the mass spectrometer provides valuable structural information. The precursor ion of desalkylflurazepam has a mass-to-charge ratio (m/z) of 289.0538. nih.gov Under collision-induced dissociation (CID), this precursor ion fragments into several product ions. At a collision energy of 20 eV, prominent product ions are observed at m/z 261.0584 and 140.0249. nih.gov The fragmentation pattern is a unique fingerprint of the molecule and is essential for its definitive identification. wikipedia.orgyoutube.comyoutube.com

Table 5: LC-ESI-QTOF-MS/MS Fragmentation Data for Desalkylflurazepam

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) |

| 289.0538 | 10 | 291.0513, 290.057 nih.gov |

| 289.0538 | 20 | 291.0509, 290.0569, 261.0584, 140.0249 nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic compounds, including this compound. msu.edu This non-destructive technique provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. libretexts.org By analyzing the chemical shifts, signal integrations, and coupling patterns in an NMR spectrum, researchers can piece together the precise connectivity and stereochemistry of the molecule. libretexts.orgvscht.cz When used in conjunction with mass spectrometry, NMR provides the definitive evidence required for absolute structure elucidation. scispace.com

Hyphenated Analytical Systems

To analyze complex mixtures containing this compound, analytical techniques are often combined, or "hyphenated," to leverage the strengths of each method.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. thermofisher.com In the context of this compound analysis, the sample is first vaporized and separated based on its components' boiling points and interactions with the GC column's stationary phase. thermofisher.com The separated components then enter the mass spectrometer for detection and identification. While effective, GC-MS may require derivatization for thermally unstable compounds to improve their volatility and chromatographic behavior. emerypharma.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and widely used technique for the analysis of a broad range of compounds, including this compound. rsc.org It combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. rsc.orgcmro.in LC-MS is particularly advantageous over GC-MS as it often requires less extensive sample preparation and can analyze a wider array of compounds without the need for derivatization. nih.govnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) or Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) represents the cutting edge in the analysis of complex mixtures. lcms.czresearchgate.net UHPLC systems utilize smaller particle-sized columns to achieve faster separations and higher resolution compared to conventional HPLC. researchgate.net

When combined with MS/MS, this allows for highly sensitive and selective quantification of target analytes like this compound in intricate biological samples. lcms.cz UHPLC-QTOF-MS combines the high-resolution separation of UHPLC with the accurate mass measurement capabilities of QTOF-MS, making it a powerful tool for both targeted and non-targeted analysis of complex samples. semanticscholar.orgmdpi.comrsc.org

Table 2: Overview of Hyphenated Analytical Systems for this compound

| Technique | Separation Principle | Detection Principle | Key Advantages for this compound Analysis |

|---|---|---|---|

| GC-MS | Volatility and interaction with stationary phase. thermofisher.com | Mass-to-charge ratio. thermofisher.com | Robust for volatile compounds. emerypharma.com |

| LC-MS | Partitioning between mobile and stationary phases. rsc.org | Mass-to-charge ratio. rsc.org | Versatile, minimal sample preparation, suitable for a wide range of compounds. nih.govnih.gov |

| UHPLC-MS/MS | High-resolution partitioning. researchgate.net | Selective reaction monitoring. lcms.cz | High sensitivity, selectivity, and speed for complex matrices. lcms.czresearchgate.net |

| UHPLC-QTOF-MS | High-resolution partitioning. mdpi.com | Accurate mass measurement. semanticscholar.org | Ideal for both targeted and non-targeted screening in complex mixtures. semanticscholar.orgmdpi.comrsc.org |

Sample Preparation Techniques for Analytical Quantification

The initial and critical step in the analysis of this compound from biological samples, such as plasma or urine, is the effective isolation of the analyte from the complex matrix. This process, known as sample preparation, aims to remove interfering substances and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique is pivotal for ensuring the accuracy and sensitivity of the subsequent quantification.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and widely utilized technique for the extraction of benzodiazepines from biological fluids. researchgate.netnih.gov This method partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For benzodiazepines like this compound, the sample's pH is often adjusted to an alkaline state to ensure the compound is in its non-ionized, more lipophilic form, thereby facilitating its transfer into the organic phase.

A typical LLE protocol for benzodiazepines in plasma involves the addition of a buffer to the plasma sample, followed by the introduction of an appropriate organic solvent. researchgate.net The mixture is then vortexed to ensure thorough mixing and partitioning of the analyte into the organic layer. Centrifugation is employed to separate the two phases, after which the organic layer containing the analyte is carefully removed, evaporated to dryness, and the residue is reconstituted in a suitable solvent for chromatographic analysis. nih.gov

The efficiency of LLE is evaluated by the recovery of the analyte, which should ideally be high and reproducible. For related benzodiazepines, recovery rates using LLE have been reported to be in the range of 77% to over 95%. nih.govnih.gov

Table 1: Illustrative Liquid-Liquid Extraction Parameters for Benzodiazepines

| Parameter | Condition |

| Sample Matrix | Human Plasma |

| Sample Volume | 1.0 mL |

| pH Adjustment | Addition of phosphate buffer (pH 9.0) |

| Extraction Solvent | n-Hexane:Ethyl Acetate (90:10, v/v) |

| Solvent Volume | 5.0 mL |

| Extraction Procedure | Vortex mixing for 10 minutes |

| Phase Separation | Centrifugation at 4000 rpm for 15 minutes |

| Post-Extraction | Evaporation of organic layer and reconstitution |

This table presents a general procedure for benzodiazepine extraction and is for illustrative purposes. Specific parameters for this compound may vary based on the research study.

Microextraction Methods

In recent years, there has been a significant shift towards miniaturized sample preparation techniques, collectively known as microextraction methods. nih.gov These techniques offer several advantages over traditional LLE, including reduced solvent consumption, lower sample volume requirements, and often simplified procedures. Solid-phase microextraction (SPME) is a prominent example of a microextraction technique that has been applied to the analysis of benzodiazepines. mdpi.comresearchgate.netnih.gov

SPME utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample (either directly immersed or in the headspace), and the analytes adsorb onto the coating. After an appropriate extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph or a desorption chamber for liquid chromatography, where the analytes are thermally desorbed for analysis. mdpi.com

The optimization of SPME involves several parameters, including the choice of fiber coating, extraction time, temperature, sample pH, and ionic strength. For benzodiazepines in urine, a common approach involves adjusting the sample pH and adding salt to enhance the extraction efficiency. nih.gov

Table 2: Key Considerations for Solid-Phase Microextraction of Benzodiazepines

| Parameter | Influence on Extraction |

| Fiber Coating | The polarity and thickness of the coating affect selectivity and capacity. |

| Extraction Time | Equilibrium time needs to be determined for quantitative analysis. |

| Temperature | Can influence the partitioning of the analyte between the sample and the fiber. |

| Sample pH | Affects the ionization state of the analyte, influencing its volatility and polarity. |

| Ionic Strength | Addition of salt can "salt out" the analyte, increasing its availability for extraction. |

This table outlines general parameters to be optimized for SPME of benzodiazepines. Specific conditions for this compound require empirical determination.

Development and Validation of Analytical Methods for Research

Once the sample is prepared, a robust and reliable analytical method is required for the accurate quantification of this compound. High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a diode-array detector (DAD) or a mass spectrometer (MS), is the most common technique employed for this purpose. researchgate.netresearchgate.netnih.gov The development and validation of these methods are governed by stringent guidelines to ensure their suitability for research purposes. rsc.org

Method Sensitivity and Selectivity

Sensitivity is a measure of the method's ability to detect and quantify low concentrations of the analyte. It is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov For benzodiazepines, LC-MS/MS methods generally offer superior sensitivity compared to HPLC-UV methods, with LOQs often in the low ng/mL range. nih.govkurabiotech.com

Selectivity refers to the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as other drugs, metabolites, or endogenous substances. sciex.com Chromatographic separation plays a crucial role in achieving selectivity. The choice of the stationary phase, mobile phase composition, and gradient elution program are optimized to ensure that this compound is well-resolved from any potential interferences. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions for the analyte. sciex.com

Table 3: Typical Sensitivity Parameters for Benzodiazepine Analysis by LC-MS/MS

| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |

| Benzodiazepine Analogs | 1 - 500 | 0.1 - 0.5 | 0.5 - 1.0 |

This table provides representative data for benzodiazepines. Specific values for this compound would be determined during method validation.

Reproducibility and Robustness in Research Settings

Reproducibility of an analytical method is its ability to provide consistent results for the same sample under different conditions, such as on different days, with different analysts, or using different equipment. It is typically assessed by evaluating the intra-day and inter-day precision. researchgate.net Precision is expressed as the relative standard deviation (%RSD) of a series of measurements. For bioanalytical methods, the %RSD for precision should generally be within ±15%, and within ±20% for the LLOQ. rsc.orgresearchgate.net

Accuracy is the closeness of the measured value to the true value and is determined by analyzing quality control (QC) samples at different concentration levels. The mean value should be within ±15% of the nominal value (±20% for the LLOQ). rsc.orgnih.gov

Table 4: Representative Intra-day and Inter-day Precision and Accuracy Data for a Benzodiazepine Assay

| Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low QC | < 10 | 90-110 | < 10 | 90-110 |

| Medium QC | < 10 | 90-110 | < 10 | 90-110 |

| High QC | < 10 | 90-110 | < 10 | 90-110 |

This interactive table illustrates typical acceptance criteria for precision and accuracy in bioanalytical method validation. Specific results for this compound would be generated during the validation process.

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. researchgate.netnih.gov This provides an indication of its reliability during normal usage. Robustness is evaluated by systematically varying parameters such as mobile phase composition, pH, column temperature, and flow rate and observing the effect on the results, including peak area, retention time, and resolution. nih.gov A method is considered robust if the results remain within acceptable limits despite these minor changes. researchgate.net

Preclinical Pharmacological and Mechanistic Investigations of Monodesethylflurazepam

Ligand-Receptor Binding Kinetics in Preclinical Models

The interaction of Monodesethylflurazepam with its primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptor, is fundamental to its mechanism of action. The kinetics of this binding, including how quickly the molecule associates with and dissociates from the receptor, dictates the onset, duration, and selectivity of its effects.

Association and Dissociation Rate Constants (kon, koff)

Specific kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) for this compound at GABA-A receptors are not extensively detailed in the currently available scientific literature. These values are crucial for a comprehensive understanding of the molecule's pharmacodynamics. The kon value reflects the rate at which the ligand binds to the receptor, while the koff value indicates the rate at which it detaches. A slow koff, for instance, would imply a longer duration of action at the receptor level. For benzodiazepines in general, high-affinity binding is a characteristic feature, suggesting a favorable combination of association and dissociation rates nih.gov. However, without specific experimental data for this compound, a precise kinetic profile cannot be constructed.

Kinetic Selectivity at Receptor Subtypes

This compound is reported to bind unselectively to various benzodiazepine (B76468) receptor subtypes wikipedia.org. GABA-A receptors are pentameric structures composed of different subunit combinations (e.g., α1, α2, α3, α5), and the specific subunit composition determines the pharmacological properties of the receptor complex researchgate.net. While some benzodiazepines exhibit selectivity for certain subtypes, leading to more specific clinical effects (e.g., anxiolytic without sedation), this compound's lack of selectivity suggests it modulates a broader range of GABA-A receptor functions. The kinetic basis for this lack of selectivity, meaning whether the association and dissociation rates are similar across different receptor subtypes, has not been specifically elucidated in preclinical studies.

In Vitro Pharmacological Activity and Potency Models

In vitro studies are instrumental in characterizing the direct effects of a compound on cellular and molecular targets, providing insights into its potency and mechanism of action.

Functional Assays in Cellular Systems

This compound has been characterized as a positive allosteric modulator of GABA-A receptors caymanchem.comcaymanchem.com. This means that it does not directly activate the receptor but enhances the effect of the endogenous neurotransmitter, GABA patsnap.com. By binding to the benzodiazepine site on the GABA-A receptor complex, this compound increases the receptor's affinity for GABA, leading to a more frequent opening of the associated chloride ion channel and resulting in enhanced neuronal inhibition wikipedia.org.

Below is an interactive data table summarizing the in vitro activity of this compound.

| Target | Action | IC50 Value | Reference |

| GABA-A Receptor | Positive Allosteric Modulator | Not specified | caymanchem.comcaymanchem.com |

| L-type Voltage-Gated Calcium Channel (Cav1.2) | Inhibition | 55 μM | caymanchem.comcaymanchem.commedchemexpress.com |

| L-type Voltage-Gated Calcium Channel (Cav1.3) | Inhibition | 37 μM | caymanchem.comcaymanchem.commedchemexpress.com |

Enzymatic Induction and Inhibition Studies

The potential for a drug to alter the activity of metabolic enzymes, such as the cytochrome P450 (CYP) system, is a critical aspect of its preclinical evaluation, as it can predict potential drug-drug interactions.

The ability of the benzodiazepine class of drugs to induce or inhibit cytochrome P450 enzymes has not been exhaustively characterized nih.gov. However, preclinical studies in rats have shown that some benzodiazepines, such as clonazepam and diazepam, can act as in vivo inducers of the CYP2B subfamily and also as inhibitors of its activity in vitro nih.govsemanticscholar.org. Oxazepam, another benzodiazepine, was found to be ineffective as either an inducer or an inhibitor nih.gov.

The table below summarizes the known interactions of some benzodiazepines with cytochrome P450 enzymes. It is important to note that this data is not specific to this compound but provides a context for the potential interactions of this class of compounds.

| Benzodiazepine | Effect on CYP Enzymes | CYP Subfamily Involved | Reference |

| Clonazepam | Induction (in vivo), Inhibition (in vitro) | CYP2B | nih.govsemanticscholar.org |

| Diazepam | Induction (in vivo), Inhibition (in vitro) | CYP2B | nih.govsemanticscholar.org |

| Oxazepam | Ineffective as inducer or inhibitor | Not applicable | nih.gov |

| Various | Metabolism | CYP3A4, CYP2C19 | mdedge.comnih.govresearchgate.net |

| Various | Inhibition (in vitro) | CYP2E1 | clinpgx.org |

Impact on Drug-Metabolizing Enzyme Activity

This compound, also known as N-desalkylflurazepam or norflurazepam, is a principal and pharmacologically active metabolite of several therapeutic benzodiazepines, including flurazepam, quazepam, and ethyl loflazepate wikipedia.org. Its formation from parent compounds like flurazepam occurs via metabolic pathways mediated by the cytochrome P-450 (CYP) enzyme system nih.gov. The primary metabolic route is N-dealkylation of the parent drug.

Preclinical investigations using in vitro models with human hepatocytes have provided insight into the metabolic stability of this compound. In a study designed to identify metabolites of various benzodiazepines, parent drugs such as flurazepam were effectively metabolized into several products. However, when this compound itself was incubated with pooled human hepatocytes, no subsequent metabolites were detected semanticscholar.orgresearchgate.netrti.org. This finding suggests that this compound is comparatively resistant to further phase I metabolism, particularly modification of its benzene or diazepine rings, by hepatic enzymes researchgate.netrti.org. This inherent metabolic stability contributes to its long elimination half-life, which ranges from 47 to 150 hours wikipedia.org.

While its formation pathway and metabolic stability have been characterized, specific preclinical data detailing the direct impact of this compound on the activity of drug-metabolizing enzymes, such as induction or inhibition of CYP isoenzymes, is not extensively covered in the available scientific literature.

Investigation of Covalent Modifications to Enzymes (if applicable in preclinical models)

Based on a review of the available scientific literature, there are no preclinical studies reporting the investigation of covalent modifications to enzymes by this compound. The compound's mechanism of action is primarily associated with non-covalent, allosteric modulation of the GABA-A receptor, and research into irreversible binding to metabolic enzymes has not been a focus.

Structure-Activity Relationship (SAR) Studies in Preclinical Contexts

The pharmacological properties of this compound are well-defined by the established structure-activity relationships (SAR) of the 1,4-benzodiazepine class. These relationships delineate the chemical features necessary for high-affinity binding to the benzodiazepine site on the GABA-A receptor and for eliciting pharmacological effects such as anxiolysis and sedation.

The binding affinity of 1,4-benzodiazepines to the GABA-A receptor is highly dependent on the specific substituents at various positions on the core chemical structure. This compound possesses a structural arrangement that is highly favorable for this interaction.

Position 1: this compound features a hydrogen atom at the N-1 position, which is a result of the dealkylation of its parent compound, flurazepam. While small alkyl groups at this position are consistent with activity, the unsubstituted N-1 amide is a common feature among active benzodiazepines.

Position 2: A carbonyl group (C=O) at the C-2 position is a critical feature for receptor binding activity.

Position 5: A phenyl ring at the C-5 position is optimal for high-affinity binding. In this compound, this phenyl group is further substituted.

Position 7: An electronegative substituent at the C-7 position is crucial for potent activity. This compound contains a chlorine atom at this position, which significantly enhances its binding affinity.

2'-Position of the Phenyl Ring: The presence of an electronegative substituent, such as a halogen, at the 2' (ortho) position of the C-5 phenyl ring increases activity. This compound's structure includes a fluorine atom at this position.

| Position on Benzodiazepine Core | Structural Feature in this compound | Influence on Preclinical Binding Properties |

|---|---|---|

| 1 | Hydrogen (N-H) | Permits activity; common feature of active metabolites. |

| 2 | Carbonyl (C=O) | Considered essential for high-affinity binding. |

| 5 | 2-Fluorophenyl Ring | Aromatic ring is crucial for activity; ortho-halogen substitution enhances binding. |

| 7 | Chlorine (Cl) | Strongly electronegative group is critical for potent binding affinity. |

The specific structural features of this compound that confer high binding affinity also directly correlate with its pharmacological effects as a positive allosteric modulator of the GABA-A receptor. By binding to the interface between the α and γ subunits of the receptor, it induces a conformational change that increases the receptor's affinity for the neurotransmitter GABA oup.com. This enhancement of GABAergic inhibition in the central nervous system underlies its observed preclinical effects. The potent activity conferred by the chlorine at C-7 and the 2-fluorophenyl group at C-5 is consistent with its profile as a long-acting anxiolytic and sedative agent.

Preclinical Neuropharmacological Pathway Investigations

Given that this compound is the major, long-acting metabolite of flurazepam that accumulates to steady-state levels in the brain during chronic treatment, the neuroadaptive changes observed are attributable to its sustained presence and receptor interaction oup.comnih.gov.

In a preclinical study, rats were treated chronically with high doses of flurazepam for four weeks. Subsequent ex vivo binding assays using [3H]flunitrazepam revealed a significant, region-specific downregulation of benzodiazepine receptors. The maximal number of binding sites (Bmax) was reduced in the cerebral cortex, hippocampus, and medulla-pons, with no change in the binding affinity (KD) nih.gov. Another study confirmed these findings, showing that chronic flurazepam treatment caused downregulation that primarily involved the BZ-1 (α1-containing) receptor subtype in the cerebral cortex, cerebellum, and hippocampus nih.gov. These results indicate that sustained occupancy of GABA-A receptors by this compound leads to a compensatory decrease in the number of available receptors in specific brain regions.

| Brain Region | Change in Receptor Density (Bmax) Following Chronic Flurazepam Treatment | Reference |

|---|---|---|

| Cerebral Cortex | Decrease (~13-22%) | nih.govnih.gov |

| Hippocampus | Decrease (~14-25%) | nih.govnih.gov |

| Cerebellum | Decrease (~32% for BZ-1 subtype) | nih.gov |

| Medulla-Pons | Decrease | nih.gov |

| Corpus Striatum | No Change | nih.gov |

| Hypothalamus | No Change | nih.gov |

Alterations in Neural Network Dynamics in Preclinical Models

This compound, an active metabolite of several benzodiazepine medications including flurazepam, functions as a positive allosteric modulator of GABA-A receptors. This mechanism of action suggests a significant potential to alter neural network dynamics by enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. While direct preclinical studies specifically investigating the impact of this compound on neural network dynamics are limited, research on its parent compound, flurazepam, and other benzodiazepines provides valuable insights into the potential electrophysiological changes it may induce in preclinical models.

Benzodiazepines, as a class, are known to produce characteristic changes in the electroencephalogram (EEG), reflecting widespread alterations in cortical and subcortical network activity. Studies in animal models have demonstrated that these compounds can significantly modulate various frequency bands of neural oscillations.

Preclinical research utilizing in vivo electrophysiology in animal models allows for the detailed examination of how pharmacological agents affect the electrical activity of the brain. Techniques such as electroencephalography (EEG) and local field potential (LFP) recordings provide measures of synchronized activity across neuronal populations, offering a window into the state of neural networks.

Investigations into the effects of flurazepam in feline models have revealed distinct changes in cortical EEG patterns. Administration of flurazepam has been shown to induce slow waves and spindles, along with an increase in power in the 0.5-14 Hz frequency range. These effects suggest a shift towards a state of reduced neuronal excitability and increased synchronization within thalamocortical circuits, consistent with the sedative and hypnotic properties of the drug.

Further studies on other benzodiazepines, such as diazepam, have explored their impact on specific neural oscillations like the theta rhythm, which is crucial for cognitive processes including learning and memory. In rodent models, systemic administration of diazepam has been observed to decrease the frequency of LFP theta oscillations in the medial entorhinal cortex. This alteration of a key rhythm in the hippocampal-entorhinal circuit highlights the profound influence of benzodiazepines on networks essential for cognitive function.

The table below summarizes key findings from preclinical studies on benzodiazepines related to this compound, detailing their effects on neural network dynamics. It is important to note that while these findings for parent and related compounds are informative, direct electrophysiological studies on this compound are necessary to confirm its specific profile of action on neural networks.

| Compound | Preclinical Model | Electrophysiological Measure | Observed Effect on Neural Network Dynamics |

| Flurazepam | Cat (encéphale isolé) | Cortical EEG | Production of slow waves, spindles, and increased power in the 0.5-14 Hz range nih.gov |

| Flurazepam | Cat (midpontine pretrigeminal) | Cortical EEG | Enhancement of fast rhythms (10-14 Hz) nih.gov |

| Diazepam | Cat (encéphale isolé) | Cortical EEG | Production of spindles superimposed on a continuous fast frequency background nih.gov |

| Diazepam | Rat | Local Field Potential (LFP) | Decrease in the frequency of theta oscillations in the medial entorhinal cortex nih.gov |

Future Directions in Monodesethylflurazepam Research

The study of monodesethylflurazepam and other benzodiazepine (B76468) metabolites is entering a new phase, driven by technological and computational advancements. Future research is poised to provide a more detailed understanding of its metabolic fate, pharmacological activity, and the intricate interactions it undergoes within biological systems. These investigations are crucial for a complete characterization of the compound's profile.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Monodesethylflurazepam in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Flurazepam-d10) to enhance precision. Calibration curves should span expected physiological ranges (e.g., 0.1–100 ng/mL), with validation per ICH guidelines for specificity, accuracy (recovery ≥85%), and intra-/inter-day precision (CV ≤15%) . Include quality controls spiked at low, medium, and high concentrations to monitor batch consistency.

Q. How should researchers design in vitro metabolic stability assays for this compound?

- Methodological Answer : Incubate the compound with liver microsomes (human or model species) at 37°C, NADPH-regenerating system, and sampling at 0, 5, 15, 30, and 60 minutes. Quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint) using the in vitro half-life method, and validate against positive controls (e.g., midazolam for CYP3A4 activity) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound?

- Methodological Answer :

- Data Harmonization : Cross-validate assay conditions (e.g., pH, temperature, protein binding) across studies. For example, plasma protein binding differences (e.g., albumin vs. α1-acid glycoprotein) may explain variability in free drug concentrations .

- Population Modeling : Apply nonlinear mixed-effects modeling (NONMEM) to pooled datasets, incorporating covariates like age, CYP2C19 genotype, and co-administered drugs (e.g., fluoxetine as a CYP inhibitor) .

Q. How can researchers profile this compound’s minor metabolites with low abundance?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with ion mobility separation to distinguish isobaric metabolites. Data-dependent acquisition (DDA) or SWATH®-based untargeted workflows enhance detection. Confirm structures via synthetic reference standards for suspected phase-II metabolites (e.g., glucuronides) .

Q. What statistical approaches are optimal for assessing dose-response relationships in this compound neuropharmacology studies?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal Emax models to behavioral assay data (e.g., elevated plus maze for anxiolytic effects). Include covariates like baseline GABAA receptor density (measured via radioligand binding).

- Bayesian Hierarchical Models : Account for inter-animal variability in electrophysiological studies (e.g., patch-clamp data on receptor potentiation) .

Methodological Best Practices

Q. How to ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Answer :

- Synthetic Protocols : Document reaction conditions (e.g., solvent purity, catalyst lot numbers) and intermediates’ spectral data (1H/13C NMR, HRMS). For example, a common impurity in N-dealkylation steps is residual flurazepam, which must be quantified via HPLC-UV (λ = 254 nm) .

- Crystallography : Characterize key analogs via X-ray diffraction to confirm regiochemistry and avoid isomeric misinterpretations .

Q. What ethical considerations apply to human studies investigating this compound’s cognitive effects?

- Answer :

- Informed Consent : Disclose risks of residual sedation and memory impairment. Use validated cognitive batteries (e.g., CogState®) to quantify effects.

- Data Transparency : Pre-register protocols on platforms like ClinicalTrials.gov and share de-identified datasets in repositories adhering to FAIR principles (e.g., Zenodo) .

Data Presentation Guidelines

Table 1 : Example LC-MS/MS Parameters for this compound Quantification

| Parameter | Specification | Reference Standard |

|---|---|---|

| Column | C18, 2.1 × 50 mm, 1.7 μm | |

| Ionization Mode | ESI+ | |

| Transition (m/z) | 315.1 → 259.1 (quantifier) | This compound |

| Internal Standard | Flurazepam-d10 (m/z 325.1 → 269.1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.